![molecular formula C17H23N3O2S B4021249 N-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)leucine](/img/structure/B4021249.png)
N-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)leucine
描述
N-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)leucine, also known as Ro 25-6981, is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor subtype GluN2B. The NMDA receptor is a type of ionotropic glutamate receptor that plays a key role in synaptic plasticity and learning and memory processes. Ro 25-6981 is a valuable tool for studying the role of GluN2B-containing NMDA receptors in various physiological and pathological conditions.
作用机制
N-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)leucine 25-6981 acts as a competitive antagonist of the GluN2B subunit of the NMDA receptor. It binds to the receptor at a site that is distinct from the glutamate binding site and prevents the activation of the receptor by glutamate. This results in a reduction in the influx of calcium ions into the cell and a decrease in the amplitude of the NMDA receptor-mediated synaptic currents.
Biochemical and Physiological Effects:
N-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)leucine 25-6981 has been shown to have several biochemical and physiological effects, including:
1. Inhibition of LTP: N-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)leucine 25-6981 inhibits the induction of LTP in the hippocampus and other brain regions.
2. Reduction in excitotoxicity: N-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)leucine 25-6981 reduces the extent of excitotoxicity caused by excessive activation of NMDA receptors.
3. Improvement of cognitive function: N-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)leucine 25-6981 has been shown to improve cognitive function in animal models of various neurological disorders.
实验室实验的优点和局限性
N-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)leucine 25-6981 has several advantages and limitations for lab experiments. Some of the advantages are:
1. Selectivity: N-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)leucine 25-6981 is a selective antagonist of GluN2B-containing NMDA receptors and does not affect other types of glutamate receptors.
2. Potency: N-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)leucine 25-6981 is a potent antagonist of GluN2B-containing NMDA receptors and can be used at low concentrations.
3. Availability: N-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)leucine 25-6981 is commercially available and can be easily obtained for lab experiments.
Some of the limitations of N-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)leucine 25-6981 are:
1. Species differences: The effects of N-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)leucine 25-6981 on GluN2B-containing NMDA receptors may vary across different species, and caution should be exercised when extrapolating results from animal studies to humans.
2. Off-target effects: N-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)leucine 25-6981 may have off-target effects on other proteins or receptors, and these effects should be carefully evaluated in lab experiments.
3. N-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)leucineute of administration: The optimal route of administration of N-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)leucine 25-6981 may vary depending on the experimental design and the target brain region.
未来方向
N-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)leucine 25-6981 has opened up many avenues for future research in the field of neuroscience. Some of the possible future directions are:
1. Development of GluN2B-specific agonists: The development of GluN2B-specific agonists could provide a valuable tool for studying the role of GluN2B-containing NMDA receptors in various physiological and pathological conditions.
2. Investigation of the role of GluN2B-containing NMDA receptors in neurodegenerative diseases: The role of GluN2B-containing NMDA receptors in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease needs to be further investigated.
3. Development of novel therapeutics: N-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)leucine 25-6981 and other GluN2B antagonists could be developed as novel therapeutics for various neurological disorders, including stroke, epilepsy, and chronic pain.
In conclusion, N-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)leucine 25-6981 is a valuable tool for studying the role of GluN2B-containing NMDA receptors in various physiological and pathological conditions. Its selectivity, potency, and availability make it an attractive choice for lab experiments. Further research on N-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)leucine 25-6981 and other GluN2B antagonists could lead to the development of novel therapeutics for various neurological disorders.
科学研究应用
N-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)leucine 25-6981 has been extensively used in scientific research to study the role of GluN2B-containing NMDA receptors in various physiological and pathological conditions. Some of the key research applications of N-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)leucine 25-6981 are:
1. Study of synaptic plasticity: N-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)leucine 25-6981 has been used to investigate the contribution of GluN2B-containing NMDA receptors to long-term potentiation (LTP) and long-term depression (LTD) of synaptic transmission.
2. Study of learning and memory: N-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)leucine 25-6981 has been used to investigate the role of GluN2B-containing NMDA receptors in various forms of learning and memory, including spatial learning, fear conditioning, and object recognition.
3. Study of neurological disorders: N-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)leucine 25-6981 has been used to investigate the role of GluN2B-containing NMDA receptors in various neurological disorders, including stroke, epilepsy, and chronic pain.
属性
IUPAC Name |
4-methyl-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]pentanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S/c1-9(2)8-12(17(21)22)20-15-14-11-6-4-5-7-13(11)23-16(14)19-10(3)18-15/h9,12H,4-8H2,1-3H3,(H,21,22)(H,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHUGUMBYIFEESI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C3=C(CCCC3)SC2=N1)NC(CC(C)C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]pentanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。